molecular formula C15H25ClN4O B1424831 N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219982-56-5

N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1424831
CAS No.: 1219982-56-5
M. Wt: 312.84 g/mol
InChI Key: QLOJGZLYLHMNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name N-cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride systematically describes the compound’s structure. The parent heterocycle is a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine system, which consists of a partially saturated bicyclic framework containing fused pyrazole and pyridine rings. The numbering follows IUPAC rules, with the pyridine nitrogen at position 3 relative to the pyrazole ring.

The carboxamide group at position 3 of the pyrazolo[4,3-c]pyridine core is substituted with two alkyl groups: a cyclohexyl group and an ethyl group. The hydrochloride salt forms via protonation of the secondary amine in the tetrahydro-pyridine ring.

Structural Representation :

                    O
                    ||
Cl⁻ · H─N─(CH₂CH₃)(C₆H₁₁)  
                    |
          N─C─(Pyrazolo[4,3-c]pyridine)

The pyrazolo[4,3-c]pyridine system is represented as a bicyclic structure with partial saturation at positions 4–7.

CAS Registry Number and Synonyms in Scientific Literature

The compound is uniquely identified by its CAS Registry Number 1219982-56-5 , which is consistent across chemical databases and supplier catalogs. Synonyms and alternate identifiers include:

Synonym/Identifier Source
MFCD13562311 (MDL Number) Supplier databases
SCHEMBL21871027 (ChemBl ID) PubChem
N-Cyclohexyl-N-ethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride IUPAC-style nomenclature

These aliases are used interchangeably in synthetic chemistry literature and pharmaceutical patent applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₂₅ClN₄O confirms the compound’s composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 15 12.01 180.15
H 25 1.008 25.20
Cl 1 35.45 35.45
N 4 14.01 56.04
O 1 16.00 16.00
Total 312.84

The calculated molecular weight of 312.84 g/mol matches experimental data from mass spectrometry. The chloride ion contributes 35.45 g/mol, consistent with its hydrochloride salt form.

The molecular formula adheres to the Rule of 13 , confirming stability for a heterocyclic compound with multiple nitrogen atoms. The degree of unsaturation (6 double bonds or rings) aligns with the bicyclic pyrazolo-pyridine core and the cyclohexyl group.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O.ClH/c1-2-19(11-6-4-3-5-7-11)15(20)14-12-10-16-9-8-13(12)17-18-14;/h11,16H,2-10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOJGZLYLHMNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolopyridine structure . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been investigated for its potential as a therapeutic agent due to its ability to modulate enzyme activity and receptor interactions.

Mechanism of Action:
The compound acts primarily as an enzyme inhibitor or receptor modulator , showing efficacy in various biological systems. Its lipophilic nature allows it to interact effectively with hydrophobic pockets in target proteins.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazolo derivatives. For instance, compounds structurally related to N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1), with effective concentrations (EC50) ranging from 5 to 28 μM.

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. Its potential applications in treating neurodegenerative diseases are under investigation due to its ability to inhibit specific enzymes involved in neuroinflammation.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of related pyrazolo compounds against HSV-1:

  • Objective: To assess the efficacy of N-Cyclohexyl-N-ethyl derivatives.
  • Findings: The compound exhibited significant inhibition of viral replication at low micromolar concentrations.

Case Study 2: Neuroprotective Effects

A preliminary investigation into the neuroprotective effects of the compound revealed:

  • Objective: To evaluate its potential in models of neurodegeneration.
  • Results: The compound showed promise in reducing markers of inflammation and oxidative stress in neuronal cell cultures.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and molecular features of N-cyclohexyl-N-ethyl derivative with closely related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State
N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride C₁₅H₂₅ClN₄O 312.45 Cyclohexyl, ethyl Not reported
N-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS 1220029-06-0) C₁₃H₂₁ClN₄O 284.79 Cyclohexyl Off-white to light yellow powder
N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS 1220028-72-7) C₁₂H₁₉ClN₄O 270.76 Cyclopentyl Not reported
N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride C₉H₁₅ClN₄O 230.70 Ethyl Not reported
3-(1,3-Oxazol-5-yl)-1-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (12f) C₁₂H₁₇ClN₄O 280.75 Oxazolyl, propyl White solid (mp 142–143°C)

Key Observations:

  • Substituent Effects: The cyclohexyl and ethyl groups in the target compound increase molecular weight and steric bulk compared to smaller substituents (e.g., cyclopentyl or ethyl alone). This may enhance membrane permeability but reduce aqueous solubility .
  • Lipophilicity: Cyclohexyl groups are more lipophilic than cyclopentyl, as predicted by calculated logP values (higher for cyclohexyl derivatives). This could improve CNS penetration or protein binding in drug design .

Biological Activity

N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1219982-56-5) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₅H₂₅ClN₄O
  • Molecular Weight : 312.84 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core substituted with cyclohexyl and ethyl groups, contributing to its unique biological properties.

This compound acts primarily as an enzyme inhibitor or receptor modulator. Its lipophilicity allows it to interact effectively with hydrophobic pockets in various biological targets. The specific mechanisms may vary depending on the biological system studied but generally involve:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are critical in disease pathways.
  • Receptor Modulation : It may interact with receptors involved in various physiological processes.

Antiviral Activity

Recent studies indicate that pyrazolo derivatives exhibit significant antiviral properties. For instance:

  • A compound structurally related to N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has demonstrated efficacy against herpes simplex virus type 1 (HSV-1) with an EC50 value ranging from 5 to 28 μM .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer properties:

  • Cell Cycle Inhibition : It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Compounds in the pyrazolo family have shown promise as CDK inhibitors, potentially leading to reduced tumor growth .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects:

  • Mechanisms of Neuroprotection : It is hypothesized to modulate pathways involved in neurodegenerative diseases by inhibiting specific enzymes or receptors that contribute to neuronal damage.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotable Findings
Pyrazolo[3,4-b]pyridinesSimilar core structureAntiviralEffective against HSV and HCV
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinesFused ring structureAnticancerHigh selectivity index against cancer cells

N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine stands out due to its specific substitution pattern that enhances its interaction with biological targets compared to other pyrazolo derivatives.

Case Studies and Research Findings

  • Study on Antiviral Efficacy :
    • A study evaluated the antiviral efficacy of a series of pyrazolo derivatives against respiratory syncytial virus (RSV). The lead compound showed an EC50 value significantly lower than ribavirin, indicating superior antiviral activity .
  • Investigation into CDK Inhibition :
    • Research highlighted the role of pyrazolo compounds as potent CDK inhibitors. The inhibition of CDK9 led to reduced expression of anti-apoptotic proteins in cancer cells .

Q & A

Q. What are the recommended synthetic routes and purification protocols for this compound?

Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry, starting with condensation of pyrazolo-pyridine precursors with cyclohexyl and ethyl amine derivatives. Key steps include cyclization under acidic conditions and subsequent hydrochlorination. For purification, column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (using ethanol/water mixtures) is recommended. Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progress .

Safety Note:
Follow strict PPE protocols (gloves, goggles, fume hood) due to potential irritants and toxic byproducts. Waste must be segregated and handled by certified disposal services .

Q. How should researchers structurally characterize this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm cyclohexyl/ethyl substituents and pyrazolo-pyridine backbone.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.
  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) for purity assessment (>98%) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Conduct experiments in a fume hood with secondary containment trays.
  • Avoid skin contact using nitrile gloves and lab coats.
  • Store in airtight containers under inert gas (argon) to prevent hygroscopic degradation.
  • Emergency spills require neutralization with sodium bicarbonate before ethanol rinsing .

Advanced Research Questions

Q. How can synthesis yield be optimized using design of experiments (DOE)?

Methodological Answer: Apply factorial DOE to evaluate variables:

FactorRangeOptimal Value
Reaction Temperature60–100°C80°C
Catalyst (e.g., Pd/C) Loading1–5 mol%3 mol%
Solvent (e.g., DMF/EtOH ratio)1:1–1:31:2

Response surface methodology (RSM) identifies interactions between factors. Computational tools (e.g., Gaussian) model transition states to predict optimal conditions .

Q. How to resolve discrepancies in pharmacological activity data across studies?

Methodological Answer:

  • Reproducibility checks: Validate assay conditions (e.g., cell lines, buffer pH, incubation time).
  • Dose-response curves: Compare EC₅₀ values under standardized protocols.
  • Metabolite profiling: Use LC-MS to rule out degradation products interfering with activity measurements.
  • Computational docking: Verify target binding affinity (e.g., kinase inhibition) using AutoDock Vina .

Q. What strategies identify its primary pharmacological targets?

Methodological Answer:

  • Affinity chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.
  • Kinase profiling screens: Test against panels of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Transcriptomics: RNA-seq of treated vs. untreated cells to map pathway activation .

Q. How to assess stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies:
    • Acidic/basic hydrolysis (0.1M HCl/NaOH, 37°C, 24h).
    • Thermal stress (60°C, 72h).
    • Photolytic exposure (ICH Q1B guidelines).
  • Monitor degradation via UPLC-PDA and quantify impurities using peak area normalization .

Q. How to address contradictory data in solubility and bioavailability studies?

Methodological Answer:

  • Solubility: Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) to mimic gastrointestinal conditions.
  • Permeability: Parallel artificial membrane permeability assay (PAMPA) vs. Caco-2 cell models.
  • Meta-analysis: Apply statistical tools (e.g., R/Bayesian models) to reconcile variability across labs .

Q. What interdisciplinary approaches enhance its application in drug discovery?

Methodological Answer:

  • Cheminformatics: Build QSAR models using MOE or Schrödinger Suite.
  • Process chemistry: Develop scalable routes via flow chemistry (e.g., packed-bed reactors).
  • Toxicogenomics: CRISPR-Cas9 screens to identify gene knockouts modulating cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Cyclohexyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.